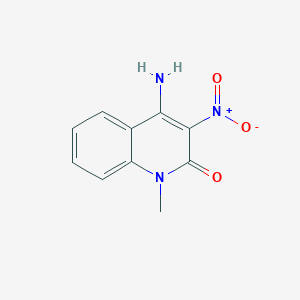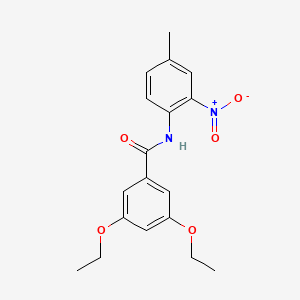![molecular formula C20H22ClFN2O3S2 B5023450 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5023450.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic use in treating cystic fibrosis.
作用机制
2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide works by binding to a specific site on the CFTR protein, known as the CFTR inhibitor binding site (IBS). This binding prevents the opening of the CFTR channel, which in turn reduces the movement of salt and water in and out of cells. By reducing the movement of salt and water, this compound helps to reduce the buildup of thick, sticky mucus in the lungs and other organs that is characteristic of cystic fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit the function of the CFTR protein in both in vitro and in vivo studies. In vitro studies have shown that this compound can effectively inhibit the function of both wild-type and mutant CFTR proteins, making it a promising therapeutic option for patients with cystic fibrosis. In vivo studies have shown that this compound can help to reduce the buildup of thick, sticky mucus in the lungs of mice with cystic fibrosis, leading to improved lung function.
实验室实验的优点和局限性
One of the main advantages of 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide is its specificity for the CFTR protein, which makes it a promising therapeutic option for patients with cystic fibrosis. However, one of the limitations of this compound is its relatively low potency, which can make it difficult to achieve therapeutic concentrations in vivo. Additionally, this compound has been shown to have off-target effects on other ion channels, which can limit its use in certain experimental settings.
未来方向
For 2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide research include identifying more potent analogs of the compound that can achieve therapeutic concentrations in vivo, as well as exploring its use in combination with other cystic fibrosis therapies. Additionally, further studies are needed to fully understand the off-target effects of this compound on other ion channels, and to develop strategies to mitigate these effects. Finally, research is needed to explore the potential use of this compound in treating other diseases that involve dysfunction of ion channels, such as hypertension and epilepsy.
合成方法
2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide is synthesized through a multistep process that involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium sulfide to form 2-chloro-6-fluorobenzyl thiol. This intermediate is then reacted with N-[4-(1-piperidinylsulfonyl)phenyl]acetamide in the presence of a base to form this compound.
科学研究应用
2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has been extensively studied for its potential therapeutic use in treating cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. This compound works by inhibiting the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells. By inhibiting CFTR, this compound can help to reduce the buildup of thick, sticky mucus in the lungs and other organs that is characteristic of cystic fibrosis.
属性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3S2/c21-18-5-4-6-19(22)17(18)13-28-14-20(25)23-15-7-9-16(10-8-15)29(26,27)24-11-2-1-3-12-24/h4-10H,1-3,11-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMPKESQIYLLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CSCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-5-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5023371.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5023380.png)

![3-chloro-N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5023407.png)
![N-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B5023420.png)


![N-(4-acetylphenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5023439.png)
![3-[(2,4-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5023445.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5023455.png)



![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5023486.png)